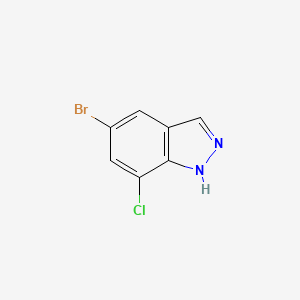

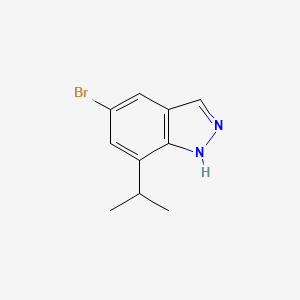

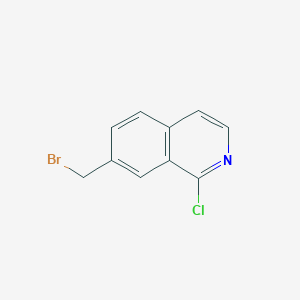

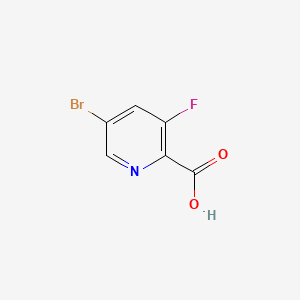

7-(Bromomethyl)-1-chloroisoquinoline

概要

説明

7-(Bromomethyl)-1-chloroisoquinoline, also known as BMCl, is a synthetic compound developed in the 1950s by a team of researchers at the University of Michigan. This compound has been used in a variety of scientific research applications since its discovery, and has proven to be a useful tool for investigating biochemical and physiological processes.

科学的研究の応用

Biochemical Properties and Pharmaceutical Potential

7-(Bromomethyl)-1-chloroisoquinoline belongs to a broader class of compounds with significant biochemical and pharmaceutical potential. For example, isoquinoline derivatives have been highlighted for their antimicrobial, antibacterial, antitumor, and other activities. Isoquinoline N-oxides, in particular, have shown over 200 biological activities, suggesting their role as a critical source of leads for drug discovery (Dembitsky, Gloriozova, & Poroikov, 2015).

Anticancer Applications

Chloroquine and its derivatives, which share structural similarities with this compound, have been repurposed for various non-malarial applications, including cancer therapy. Research on chloroquine-containing compounds reveals their potential in anticancer combination chemotherapy, driven by the ability of these compounds to interfere with cellular signaling pathways that promote cancer cell proliferation (Njaria, Okombo, Njuguna, & Chibale, 2015). Similarly, the interaction of antitumor antibiotics like streptonigrin, with metal ions and DNA, illustrates the antitumor activity of functionalized isoquinolines by causing DNA strand scission, a mechanism potentially relevant to derivatives like this compound (Harding & Long, 1997).

Immunomodulatory and Anti-inflammatory Activities

The imidazoquinoline family, to which this compound is structurally related, has been recognized for its immunomodulatory and anti-inflammatory properties. Imiquimod, a specific example, demonstrates the potential of these compounds to activate the innate immune response, offering therapeutic options for skin cancer and papillomas through modulation of Toll-like receptors (Bozrova, Levitsky, Nedospasov, & Drutskaya, 2013).

作用機序

Target of Action

Bromomethyl-substituted compounds, such as acridines, have been reported to interact with dna . They exhibit both DNA alkylation and intercalation properties , suggesting that DNA could be a potential target for 7-(Bromomethyl)-1-chloroisoquinoline.

Mode of Action

Crosslinking refers to the formation of covalent bonds between DNA strands, preventing them from separating and thereby inhibiting replication and transcription. Intercalation involves the insertion of molecules between the base pairs of the DNA helix, distorting its structure and interfering with replication and transcription processes .

Biochemical Pathways

This could lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Bromomethyl-substituted compounds like halomon have been reported to demonstrate potent activity against cancer cells , suggesting potential bioavailability.

Result of Action

Based on the properties of similar bromomethyl-substituted compounds, it can be inferred that the compound may cause dna damage, potentially leading to cell cycle arrest and apoptosis .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

7-(bromomethyl)-1-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c11-6-7-1-2-8-3-4-13-10(12)9(8)5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSJHPRSSYLKRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592575 | |

| Record name | 7-(Bromomethyl)-1-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209285-92-7 | |

| Record name | 7-(Bromomethyl)-1-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

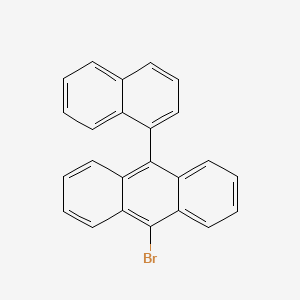

![9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene](/img/structure/B1287188.png)